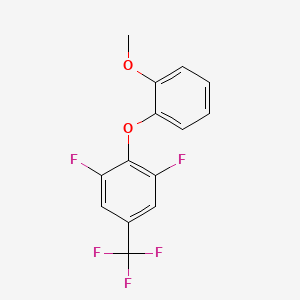
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 2-methoxyphenol, and trifluoromethylating agents.
Formation of Intermediate: The first step involves the nucleophilic aromatic substitution (S_NAr) reaction between 1,3-difluorobenzene and 2-methoxyphenol to form an intermediate compound.
Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide (CF_3I) or trifluoromethyl sulfonate (CF_3SO_2Cl) under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the aromatic ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Reducing Agents: Lithium aluminum hydride (LiAlH_4), hydrogen gas (H_2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl_2, Br_2), nitrating agents (HNO_3/H_2SO_4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution reactions can introduce new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, influencing its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(2-hydroxyphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1,3-Difluoro-2-(2-methoxyphenoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position.
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups can influence its reactivity and interactions, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H9F5O2 |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
1,3-difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-11-4-2-3-5-12(11)21-13-9(15)6-8(7-10(13)16)14(17,18)19/h2-7H,1H3 |
InChI-Schlüssel |
OWRRVPSPRPGHHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


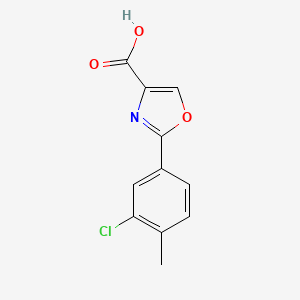
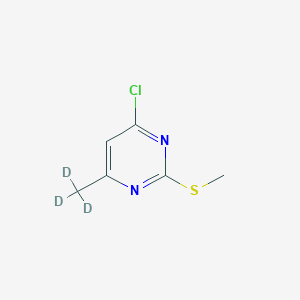
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
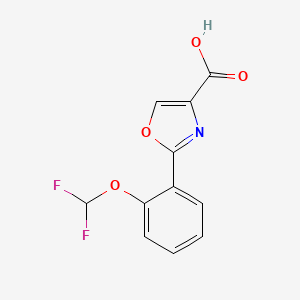
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

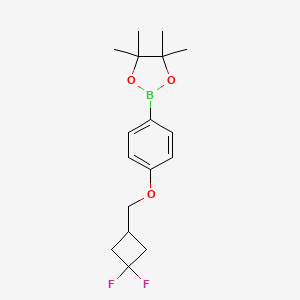
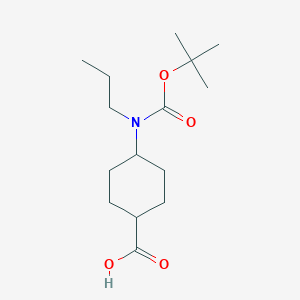
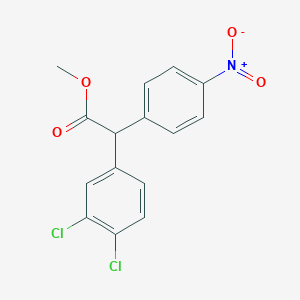
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
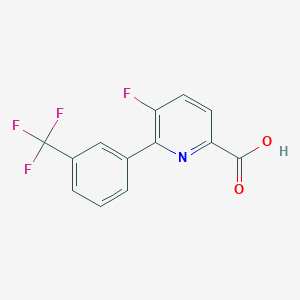
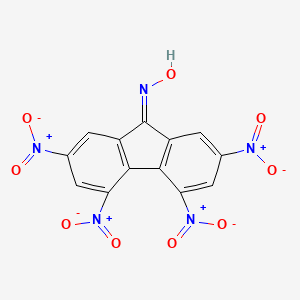
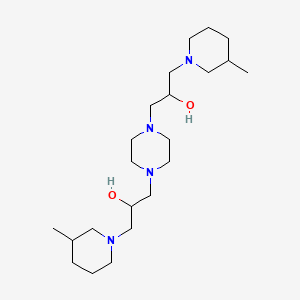
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
